molecular formula C10H17IN2O B2410552 1-butyl-3-(ethoxymethyl)-4-iodo-1H-pyrazole CAS No. 1856055-81-6

1-butyl-3-(ethoxymethyl)-4-iodo-1H-pyrazole

Cat. No. B2410552
CAS RN: 1856055-81-6
M. Wt: 308.163
InChI Key: MFEFRRUJNVFIEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Butyl-3-(ethoxymethyl)-4-iodo-1H-pyrazole is a chemical compound with the molecular formula C11H18IN3O. It is also known as BEMI, and is a pyrazole derivative that has been extensively studied for its potential applications in scientific research.

Scientific Research Applications

Synthesis and Chemical Properties

1-butyl-3-(ethoxymethyl)-4-iodo-1H-pyrazole serves as a significant precursor in the synthesis of various pyrazole derivatives. The research in this domain focuses on exploring the compound's potential in forming structurally diverse and functionally rich molecules, leveraging its reactivity and structural framework.

  • The synthesis and acylation of alkoxymethyl-substituted 4-amino-1H-pyrazoles, including 3-(ethoxymethyl)-4-nitroso-5-phenyl(naphthyl)-1H-pyrazoles, have been studied to understand how the introduction of an alkoxy group can modify drug molecules' polarity and potentially enhance pharmacological activity (Lyubyashkin et al., 2016).

  • Investigations into the annular tautomerism of NH-pyrazoles, including compounds like (E)-3,5-bis[β-(4-hydroxy-3-methoxyphenyl)-ethenyl]-1H-pyrazole, have highlighted the complex pattern of hydrogen bonds and the role of tautomerism in the solid state and in solution, which can be crucial for understanding the chemical behavior of pyrazole derivatives (Cornago et al., 2009).

  • Research on 5-Iodo-3-ethoxypyrazoles has demonstrated their role as a starting point for generating new chemical entities. The synthesis of these compounds provides quick access to various pyrazole series, illustrating the versatility of such compounds in chemical syntheses (Guillou & Janin, 2010).

Biological and Pharmacological Exploration

While the specific compound this compound hasn't been extensively studied for direct biological or pharmacological applications, related pyrazole derivatives have been investigated for their bioactive properties.

  • A study on two new tripodal compounds, including ethyl 1-[((2-hydroxyethyl){[3-(ethoxycarbonyl)-5-methyl-1H-pyrazole-1-yl]methyl}amino)methyl]-5-methyl-1H-pyrazole-3-carboxylate, evaluated their cytotoxic properties against tumor cell lines, suggesting the potential of pyrazole derivatives in cancer therapy (Kodadi et al., 2007).

  • The Negishi palladium-catalyzed cross-coupling reaction involving 3-ethoxy-4-iodo-1H-pyrazole has been studied, leading to the synthesis of 4-benzyl-3-ethoxy-1H-pyrazoles derivatives. These compounds, after subsequent modifications, can serve as building blocks for creating libraries of new chemical entities, underscoring the potential of pyrazole derivatives in drug discovery and development (Coutant & Janin, 2014).

properties

IUPAC Name

1-butyl-3-(ethoxymethyl)-4-iodopyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17IN2O/c1-3-5-6-13-7-9(11)10(12-13)8-14-4-2/h7H,3-6,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFEFRRUJNVFIEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C=C(C(=N1)COCC)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17IN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.